(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
“(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene” is a chiral phosphine ligand . Phosphine ligands are commonly used in various fields of chemistry, particularly in the area of catalysis. They can coordinate to a metal center to form a metal complex, which can then act as a catalyst in various chemical reactions. Chiral phosphine ligands, like the one you’re asking about, are particularly important in asymmetric catalysis, where they can help to control the stereochemistry of the reaction .
“(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene” is a chiral phosphine ligand that is used in various fields of chemistry, particularly in the area of catalysis . Here are some additional applications:
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Asymmetric Hydrogenation with Rhodium Catalyst
- Application : This compound is used as a ligand in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins .
- Procedure : A solution of “(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene” (3.7 mg) and [Rh(cod)Cl]2 (4 mg) is stirred in methanol (5 mL) in a hydrogen atmosphere for 15 min, giving an orange solution .
- Outcome : The resulting rhodium complex can catalyze the asymmetric hydrogenation of a variety of prochiral olefins, providing the corresponding chiral products .
-
Enantioselective Synthesis
- Application : This compound is used as a chiral phosphine ligand for enantioselective synthesis .
- Procedure : The specific procedures would depend on the particular reaction being catalyzed and the specific conditions used .
- Outcome : The use of this ligand can lead to high yields and high enantioselectivities in the synthesis of chiral products .
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity or flammability.
Future Directions
This would involve discussing potential areas for future research, such as new reactions that could be explored or potential applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHPMXMJUCLPA-RMDVPPNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135058 | |
Record name | 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6R)-5,6-Bis(diphenylphosphino)bicyclo[2.2.1]hept-2-ene | |
CAS RN |
71042-55-2 | |
Record name | 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71042-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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